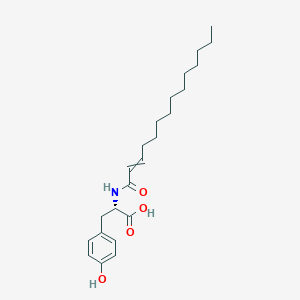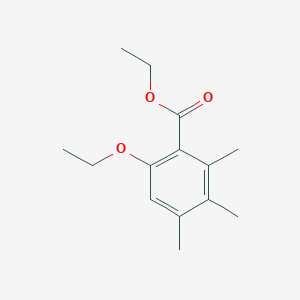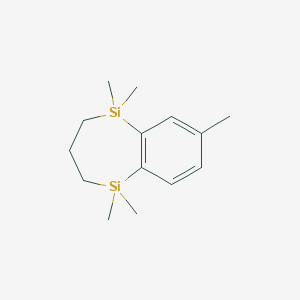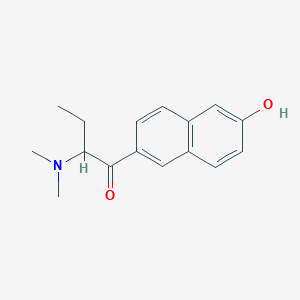![molecular formula C15H21N B14209074 2-Phenylbicyclo[3.3.1]nonan-9-amine CAS No. 770678-83-6](/img/structure/B14209074.png)
2-Phenylbicyclo[3.3.1]nonan-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbicyclo[3.3.1]nonan-9-amine is a compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a phenyl group attached to the bicyclo[3.3.1]nonane core. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[3.3.1]nonan-9-amine typically involves multi-step reactions. One common method includes the condensation of cyclohexanone with substituted benzaldehyde and ammonium acetate in ethanol . Another approach involves the radical C-carbonylation of methylcyclohexylamines . These methods often require specific catalysts and reaction conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylbicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Pb(OAc)4.
Reduction: Reduction reactions often involve reagents like 9-Borabicyclo[3.3.1]nonane.
Substitution: Substitution reactions can occur with different halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Pb(OAc)4, PhI(OAc)2.
Reducing Agents: 9-Borabicyclo[3.3.1]nonane.
Catalysts: Chiral anionic catalysts for specific cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactams, while reduction can yield amines .
Aplicaciones Científicas De Investigación
2-Phenylbicyclo[3.3.1]nonan-9-amine has several applications in scientific research:
Chemistry: Used in asymmetric catalysis and as a building block for complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its unique structural properties.
Medicine: Investigated for its interactions with opioid receptors, showing potential as a partial MOR agonist.
Industry: Utilized in the synthesis of various functional materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Phenylbicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets. For instance, it acts as a partial agonist at the μ-opioid receptor (MOR), influencing the cAMP accumulation pathway . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler analog without the phenyl group.
Bicyclo[3.3.1]nonan-9-one: Contains a ketone group instead of an amine.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.
Uniqueness
2-Phenylbicyclo[3.3.1]nonan-9-amine is unique due to its phenyl substitution, which enhances its biological activity and stability. This structural feature distinguishes it from other bicyclo[3.3.1]nonane derivatives and contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
770678-83-6 |
|---|---|
Fórmula molecular |
C15H21N |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
2-phenylbicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C15H21N/c16-15-12-7-4-8-14(15)13(10-9-12)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10,16H2 |
Clave InChI |
PHUJWIGMVHODPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C(C1)C2N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)



![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)

![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
